molecular formula C18H17NO B5147469 N-allyl-2,3-diphenylacrylamide

N-allyl-2,3-diphenylacrylamide

Cat. No. B5147469
M. Wt: 263.3 g/mol
InChI Key: ZHTHNCIAYRZCBY-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2,3-diphenylacrylamide is a synthetic compound that has gained considerable attention in recent years due to its potential as a tool for scientific research. This compound is widely used in the fields of biochemistry and pharmacology, where it is used to study the mechanism of action of various drugs and to explore the biochemical and physiological effects of different compounds.

Mechanism of Action

The mechanism of action of N-allyl-2,3-diphenylacrylamide is not fully understood. However, it is believed to act as a competitive antagonist at the benzodiazepine site of the gamma-aminobutyric acid (GABA) receptor. This results in a decrease in the binding of benzodiazepines to the receptor, which in turn leads to a decrease in the activity of the GABAergic system.
Biochemical and Physiological Effects:
N-allyl-2,3-diphenylacrylamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the binding of benzodiazepines to the GABA receptor, as well as reduce the activity of the GABAergic system. In vivo studies have shown that N-allyl-2,3-diphenylacrylamide can produce anxiogenic effects in animals, suggesting that it may have potential as an anxiolytic drug.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-allyl-2,3-diphenylacrylamide in laboratory experiments is that it is a highly specific tool for studying the benzodiazepine site of the GABA receptor. This makes it particularly useful for investigating the effects of different drugs on this system. However, one limitation of using this compound is that it may not accurately reflect the effects of benzodiazepines on the GABAergic system in vivo, as it does not interact with other sites on the receptor.

Future Directions

There are a number of potential future directions for research involving N-allyl-2,3-diphenylacrylamide. One area of interest is the development of new drugs that target the benzodiazepine site of the GABA receptor. Another potential direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamatergic system. Additionally, further research is needed to fully understand the mechanism of action of N-allyl-2,3-diphenylacrylamide and its potential as a tool for scientific research.

Synthesis Methods

The synthesis of N-allyl-2,3-diphenylacrylamide involves the reaction of allylamine with 2,3-diphenylacryloyl chloride in the presence of a catalyst such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as acetone and chloroform.

Scientific Research Applications

N-allyl-2,3-diphenylacrylamide has a wide range of applications in scientific research. It is commonly used as a tool to study the mechanism of action of various drugs, particularly those that act on the central nervous system. This compound has been used to investigate the effects of drugs such as opioids, benzodiazepines, and antipsychotics on different neurotransmitter systems.

properties

IUPAC Name

(E)-2,3-diphenyl-N-prop-2-enylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-2-13-19-18(20)17(16-11-7-4-8-12-16)14-15-9-5-3-6-10-15/h2-12,14H,1,13H2,(H,19,20)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTHNCIAYRZCBY-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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